2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate
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Overview
Description
2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate is an organophosphate compound known for its use as an insecticide. It is commonly referred to by its trade name, Naled . This compound is characterized by its colorless to white solid or straw-colored liquid appearance and slightly pungent odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate involves the reaction of dimethyl phosphate with 1,2-dibromo-2,2-dichloroethane under controlled conditions . The reaction typically requires anhydrous conditions and protection from light to prevent degradation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound must be stored away from light and under normal pressure and temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to release bromide and revert to dichlorvos.
Oxidation and Reduction: It is susceptible to oxidation and reduction reactions, especially when exposed to strong oxidizers or reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water, strong oxidizers, and reducing agents. The reactions typically occur under ambient conditions but may require specific catalysts or solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions include dichlorvos, bromide ions, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function . By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death in insects . The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Dichlorvos: Another organophosphate insecticide with a similar mechanism of action.
Malathion: An organophosphate compound used for similar purposes but with different chemical properties.
Parathion: A more toxic organophosphate insecticide with a similar mode of action.
Uniqueness
2-Chloropropyl 1,2-dibromo-2,2-dichloroethyl ethyl phosphate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its stability under anhydrous conditions and effectiveness in pest control make it a valuable compound in both agricultural and research settings .
Properties
CAS No. |
64050-68-6 |
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Molecular Formula |
C7H12Br2Cl3O4P |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
3-chloropropyl (1,2-dibromo-2,2-dichloroethyl) ethyl phosphate |
InChI |
InChI=1S/C7H12Br2Cl3O4P/c1-2-14-17(13,15-5-3-4-10)16-6(8)7(9,11)12/h6H,2-5H2,1H3 |
InChI Key |
QHQZQPWXCNVOKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCCCCl)OC(C(Cl)(Cl)Br)Br |
Origin of Product |
United States |
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